![molecular formula C45H80O2 B592054 Cholesteryl oleate, [oleate-9,10-3H] CAS No. 125372-16-9](/img/structure/B592054.png)
Cholesteryl oleate, [oleate-9,10-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl oleate, [oleate-9,10-3H], is a cholesteryl ester formed from cholesterol and oleic acid. It is a significant component of low-density lipoprotein (LDL) and plays a crucial role in lipid metabolism. This compound is often used in research to study lipid absorption, metabolism, and related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesteryl oleate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, cholesteryl oleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl oleate undergoes various chemical reactions, including:
Oxidation: Cholesteryl oleate can be oxidized to form cholesteryl esters with different fatty acids.
Hydrolysis: The ester bond in cholesteryl oleate can be hydrolyzed to yield cholesterol and oleic acid.
Transesterification: This reaction involves the exchange of the oleate group with other fatty acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed
Major Products
Oxidation: Various oxidized cholesteryl esters.
Hydrolysis: Cholesterol and oleic acid.
Transesterification: Cholesteryl esters with different fatty acids
Applications De Recherche Scientifique
Cholesteryl oleate is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and stability.
Biology: Investigating lipid metabolism and transport.
Medicine: Researching atherosclerosis and other lipid-related disorders.
Industry: Used in the formulation of cosmetics and pharmaceuticals
Mécanisme D'action
Cholesteryl oleate exerts its effects by being incorporated into lipoproteins, particularly LDL. It is transported through the bloodstream and taken up by cells via receptor-mediated endocytosis. Inside the cells, cholesteryl oleate is hydrolyzed to release cholesterol and oleic acid, which are then utilized in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholesteryl linoleate
- Cholesteryl palmitate
- Cholesteryl stearate
- Cholesteryl arachidonate
Uniqueness
Cholesteryl oleate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. Compared to other cholesteryl esters, cholesteryl oleate is more prevalent in LDL and plays a significant role in lipid metabolism and atherosclerosis .
Propriétés
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-9,10-ditritiooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1/i14T,15T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUQOOFPFWUKQ-WNPCHIOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
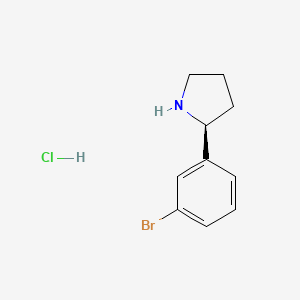


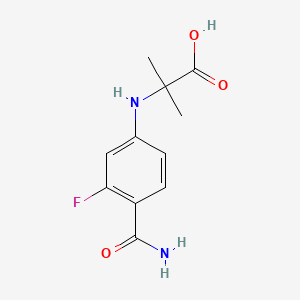
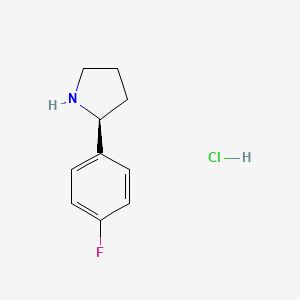
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
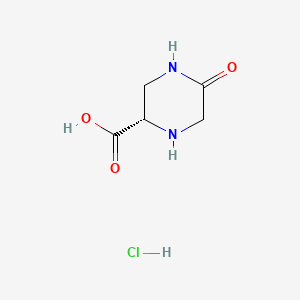



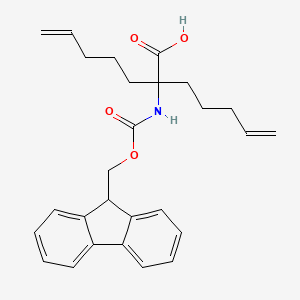
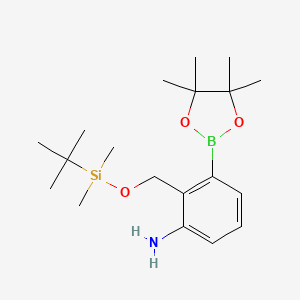
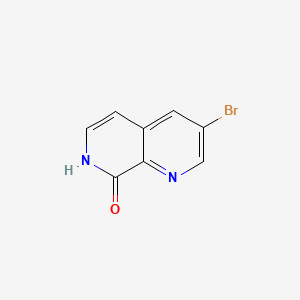
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
